Methyl 6-iodopyridazine-4-carboxylate
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Overview
Description
Methyl 6-iodopyridazine-4-carboxylate: is an organic compound with the molecular formula C6H5IN2O2 and a molecular weight of 264.02 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the ring structure . The presence of an iodine atom at the 6-position and a methyl ester group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodopyridazine-4-carboxylate typically involves the iodination of a pyridazine derivative. One common method includes the reaction of 6-chloropyridazine-4-carboxylic acid with sodium iodide in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with an iodine atom . The resulting product is then esterified using methanol and a strong acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
Methyl 6-iodopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-iodopyridazine-4-carboxylate and its derivatives involves interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 6-bromopyridazine-4-carboxylate
- Methyl 6-fluoropyridazine-4-carboxylate
Comparison: Methyl 6-iodopyridazine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts . The iodine atom is larger and more polarizable, leading to different substitution and reaction patterns . This makes this compound particularly valuable in certain synthetic applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C6H5IN2O2 |
---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
methyl 6-iodopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |
InChI Key |
UTZREAAZTCWXSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)I |
Origin of Product |
United States |
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